4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 853903-93-2
VCID: VC4695092
InChI: InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b15-8-
SMILES: COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Molecular Formula: C19H15NO6S2
Molecular Weight: 417.45

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

CAS No.: 853903-93-2

Cat. No.: VC4695092

Molecular Formula: C19H15NO6S2

Molecular Weight: 417.45

* For research use only. Not for human or veterinary use.

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid - 853903-93-2

Specification

CAS No. 853903-93-2
Molecular Formula C19H15NO6S2
Molecular Weight 417.45
IUPAC Name 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b15-8-
Standard InChI Key BLDGGQFSEYDOEA-NVNXTCNLSA-N
SMILES COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O

Introduction

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound featuring a thiazolidinone ring, a hydroxybenzoic acid moiety, and a dimethoxyphenyl group. This unique combination of functional groups makes it an interesting molecule for research and industrial applications. The compound's structure includes carbonyl, sulfur, and aromatic systems, contributing to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of compounds similar to 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with a thiazolidinone derivative under controlled conditions. This process may require specific catalysts and temperature controls to achieve optimal yields. Common reagents include solvents like ethanol or methanol, and catalysts such as triethylamine or acid/base catalysts to facilitate cyclization and condensation reactions.

Biological Activities and Potential Applications

Thiazolidinone derivatives have shown significant potential in various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific data on 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is limited, its unique structure suggests potential therapeutic applications. Further research is needed to elucidate its mechanism of action and potential side effects.

Comparison with Similar Compounds

CompoundStructural FeaturesPotential Applications
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamideThiazolidinone ring, sulfonamide group, dimethoxyphenyl moietyMedicinal chemistry, pharmacology
5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acidThiazolidinone ring, hydroxybenzoic acid moiety, dimethoxyphenyl groupResearch and industrial applications
Ethyl 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoateThiazolidinone ring, ester group, dimethoxyphenyl moietyVarious chemical and biological studies

Research Findings and Future Directions

Research on thiazolidinone derivatives has highlighted their potential as lead compounds for drug development due to their diverse biological activities. For 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid, further studies are required to explore its therapeutic potential, including in vitro and in vivo evaluations to assess its efficacy and safety. Additionally, structural modifications could enhance its biological activity and pharmacokinetic properties.

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